molecular formula C11H11BrO4 B14303119 Dimethyl bromo(phenyl)propanedioate CAS No. 113556-18-6

Dimethyl bromo(phenyl)propanedioate

Cat. No.: B14303119
CAS No.: 113556-18-6
M. Wt: 287.11 g/mol
InChI Key: TYJQPOIJESXIDW-UHFFFAOYSA-N
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Description

Dimethyl bromo(phenyl)propanedioate (C₁₂H₁₁BrO₄, MW 299.12 g/mol) is a brominated malonate ester featuring a phenyl substituent and two methyl ester groups. Structurally, it consists of a central propanedioate backbone with a bromine atom and a phenyl group attached to the α-carbon (Figure 1). This compound is primarily utilized as a synthon in organic synthesis, particularly for constructing heterocyclic frameworks such as pyrazoles and hydantoins . Its reactivity stems from the electrophilic α-carbon, which undergoes nucleophilic substitution or cyclocondensation reactions.

Properties

CAS No.

113556-18-6

Molecular Formula

C11H11BrO4

Molecular Weight

287.11 g/mol

IUPAC Name

dimethyl 2-bromo-2-phenylpropanedioate

InChI

InChI=1S/C11H11BrO4/c1-15-9(13)11(12,10(14)16-2)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

TYJQPOIJESXIDW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)(C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Core Reaction Pathways

The synthesis of this compound revolves around functionalizing the malonate core with brominated aromatic groups. A widely adopted strategy involves sequential esterification and bromination steps. Starting with malonic acid, the diethyl or dimethyl ester is first prepared via acid-catalyzed esterification. Subsequent bromination introduces the 4-bromophenyl moiety through Friedel-Crafts alkylation or nucleophilic substitution. For instance, one patent describes a method where cyanoacetic acid undergoes hydrolysis and esterification to yield malonate esters, with bromine introduced via hydrogen bromide gas in later stages.

Key Starting Materials

  • Malonic acid : Serves as the foundational precursor for the malonate backbone.
  • 4-Bromobenzyl bromide : Provides the brominated aromatic group for side-chain functionalization.
  • Methanol : Acts as the esterifying agent in the presence of sulfuric acid or hydrogen chloride catalysts.

Reaction Mechanisms

The esterification of malonic acid with methanol proceeds via nucleophilic acyl substitution, where the hydroxyl groups of malonic acid react with methanol under acidic conditions to form dimethyl malonate. Bromination is typically achieved by reacting the intermediate malonate ester with 4-bromobenzyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride. This step involves electrophilic aromatic substitution, where the brominated benzyl group attaches to the malonate core.

Optimization of Reaction Conditions

Temperature and Time Parameters

Optimal esterification occurs at 60–90°C, with prolonged reaction times (6–10 hours) ensuring complete conversion of malonic acid to its dimethyl ester. Higher temperatures (>100°C) risk decarboxylation, reducing yields. Bromination, however, requires milder conditions (40–60°C) to prevent side reactions such as debromination or polymerization.

Catalytic Systems

  • Sulfuric acid : A traditional catalyst for esterification, offering high efficiency but requiring careful neutralization post-reaction.
  • Solid acid catalysts : Silica gel sulfonic acid or strong-acid ion exchange resins reduce waste generation and simplify purification.
  • Lewis acids : Aluminum chloride (AlCl₃) facilitates bromine incorporation but necessitates anhydrous conditions to avoid hydrolysis.

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) enhance bromination efficiency by stabilizing ionic intermediates. Conversely, esterification benefits from methanol as both solvent and reactant, enabling a homogeneous reaction mixture.

Industrial Production Methods

Scale-Up Challenges

Transitioning from laboratory to industrial synthesis introduces challenges such as heat management and byproduct accumulation. Continuous flow reactors mitigate these issues by providing precise temperature control and rapid mixing, improving yield consistency. For example, a patented method employs a multi-stage reactor system to sequentially perform esterification, bromination, and purification, achieving a 90.6% yield of dimethyl malonate derivatives.

Waste Management

Industrial processes generate significant hydrochloric acid and sodium chloride byproducts. Closed-loop systems recover and recycle HCl gas for reuse in acidification steps, aligning with green chemistry principles. Solid waste, including sodium chloride, is treated via crystallization and repurposed for other industrial applications.

Characterization and Quality Control

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of this compound. Key signals include:

  • ¹H NMR : A singlet at δ 3.78 ppm for the malonate methyl groups and multiplet signals at δ 7.2–7.5 ppm for the aromatic protons.
  • ¹³C NMR : Peaks at δ 168.9 ppm (carbonyl carbons) and δ 122–132 ppm (aromatic carbons).

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm verifies purity, typically exceeding 99%. Residual solvents like methanol and toluene are quantified using gas chromatography (GC) with flame ionization detection.

Comparative Analysis with Related Malonate Esters

Compound Key Differentiator Synthetic Challenge
Dimethyl malonate Lacks bromine; simpler synthesis Limited functionalization options
Dimethyl chlorophenylpropanedioate Chlorine substituent instead of bromine Lower reactivity in cross-coupling
Diethyl bromo(phenyl)propanedioate Ethyl ester groups; higher lipophilicity Slower hydrolysis rates

Bromine’s electronegativity enhances the compound’s reactivity in Suzuki-Miyaura couplings compared to chlorine analogs, making it preferable for constructing complex aromatic systems.

Chemical Reactions Analysis

Types of Reactions

Dimethyl bromo(phenyl)propanedioate undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as hydroxide (OH⁻), amines (NH₂), or alkoxides (RO⁻).

    Oxidation Reactions: The phenyl ring can undergo oxidation to form phenolic derivatives.

    Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents like LiAlH₄ in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of phenylpropanedioate derivatives with different substituents replacing the bromo group.

    Oxidation: Formation of phenolic compounds.

    Reduction: Formation of diols or alcohols from the ester groups.

Scientific Research Applications

Dimethyl bromo(phenyl)propanedioate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.

    Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl bromo(phenyl)propanedioate in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution reactions, the bromo group acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In oxidation reactions, the phenyl ring undergoes electron transfer processes, leading to the formation of oxidized products.

Comparison with Similar Compounds

Diethyl Bromomalonate (C₇H₁₁BrO₄, MW 239.07 g/mol)

Diethyl bromomalonate, a simpler brominated malonate ester lacking aromatic substituents, serves as a foundational comparator:

Property Dimethyl Bromo(phenyl)propanedioate Diethyl Bromomalonate
Molecular Weight 299.12 g/mol 239.07 g/mol
Ester Groups Methyl Ethyl
Substituents Phenyl, Bromine Bromine
Reactivity Enhanced electrophilicity due to phenyl electron withdrawal Standard nucleophilic substitution
Applications Heterocycle synthesis (e.g., pyrazoles) Precursor for amino acid analogs

Key Differences :

  • The phenyl group in this compound introduces steric and electronic effects, stabilizing transition states in cyclization reactions .

Aryl-Substituted Bromomalonate Derivatives

highlights p-nitrophenylhydrazobutanetriones (e.g., C₁₇H₁₂BrN₃O₆, MW 438.20 g/mol) and related pyrazoles. These compounds share structural motifs with this compound but differ in functional groups:

Property This compound 4-Methoxy-1-(p-bromophenyl)-2-(p-nitrophenylhydrazo)-1,2,3-butantrione
Functional Groups Bromine, phenyl, methyl esters Bromophenyl, nitrohydrazo, methoxy, trione
Melting Point Not reported 180–182°C
Reactivity Forms pyrazoles via cyclocondensation Cyclizes with hydrazine to yield acetamide-functionalized pyrazoles

Key Insights :

  • The nitrohydrazo group in ’s compounds enables redox-active behavior, unlike this compound, which relies on bromine for reactivity.
  • Both compounds demonstrate utility in agrochemical applications, but this compound’s ester groups offer broader solubility in organic solvents .

Brominated Heterocyclic Precursors

Compounds like 3(5)-methoxy-5(3)-(p-bromophenyl)-4-(p-nitrophenylhydrazo)-1H-pyrazole (C₁₇H₁₃BrN₄O₂, MW 409.21 g/mol) illustrate end products derived from brominated intermediates:

Property This compound Bromophenyl Pyrazole Derivatives
Synthetic Role Precursor Final product
Bioactivity Not reported Demonstrated pesticidal activity
Structural Complexity Moderate High (multiple substituents)

Key Contrast :

  • This compound’s simplicity allows modular functionalization, whereas bromophenyl pyrazoles are tailored for specific biological interactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for dimethyl bromo(phenyl)propanedioate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Begin with a nucleophilic substitution or esterification reaction using brominated precursors. Reaction conditions (temperature, solvent polarity, catalyst type) must be optimized via factorial design to minimize side products like unreacted intermediates or hydrolysis byproducts . Characterization via HPLC (High-Performance Liquid Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry) is critical to assess purity. Reference quantum chemical calculations (e.g., DFT) to predict reaction pathways and validate experimental outcomes .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the ester and bromophenyl groups, IR spectroscopy for carbonyl (C=O) stretching frequencies, and X-ray crystallography for stereochemical analysis. Pair with LC-MS to detect trace impurities (e.g., residual solvents or degradation products) . For quantification, employ internal standards in GC-MS to ensure reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA guidelines for brominated compounds: use fume hoods for synthesis, wear nitrile gloves, and store in airtight containers away from light. Conduct a hazard analysis using tools like HAZOP (Hazard and Operability Study) to identify risks (e.g., bromine release during decomposition) .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for synthesizing this compound with minimal waste?

  • Methodological Answer : Implement a 2³ factorial design to test variables: temperature (60–100°C), solvent (THF vs. DCM), and catalyst loading (0.5–2.0 mol%). Analyze interactions using ANOVA to identify dominant factors. For example, higher temperatures may reduce reaction time but increase side-product formation. Use response surface methodology (RSM) to model non-linear relationships .

Q. How do computational methods resolve contradictions between theoretical reaction mechanisms and experimental data for this compound?

  • Methodological Answer : Perform ab initio molecular dynamics (AIMD) simulations to map potential energy surfaces and identify transition states. Compare with experimental kinetic data (e.g., Arrhenius plots) to validate or refine mechanisms. For discrepancies, use Bayesian inference to weigh competing hypotheses (e.g., solvent effects vs. steric hindrance) .

Q. What interdisciplinary approaches integrate synthetic chemistry and data science to accelerate discovery of derivatives?

  • Methodological Answer : Develop a feedback loop combining high-throughput experimentation (HTE) with machine learning (ML). Train ML models on datasets of reaction yields, solvent parameters, and catalyst performance to predict optimal conditions for novel derivatives. Validate predictions using robotic synthesis platforms .

Data Contradiction and Theoretical Alignment

Q. How should researchers address conflicting data on the stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies at pH 2–12 (using buffer solutions) and monitor degradation via UV-Vis spectroscopy. Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to assess whether contradictions arise from methodological flaws (e.g., inconsistent buffer preparation) or genuine chemical instability .

Q. What theoretical frameworks guide the analysis of this compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Use frontier molecular orbital (FMO) theory to predict electrophilic/nucleophilic sites. Compare with experimental results (e.g., Suzuki-Miyaura coupling yields) to refine electronic parameters. Ontological alignment (e.g., classifying reactivity as "concerted" vs. "stepwise") ensures consistency between computational models and empirical data .

Tables for Methodological Reference

Experimental Parameter Optimization Strategy Relevant Evidence
Reaction TemperatureFactorial design with ANOVA for interaction effects
Solvent SelectionHansen solubility parameters paired with DFT
Catalyst LoadingResponse surface methodology (RSM)
Degradation AnalysisAccelerated stability studies under pH extremes

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